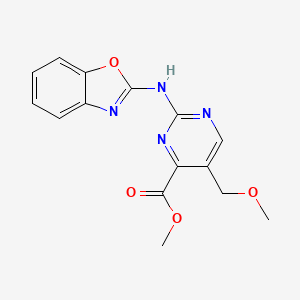![molecular formula C10H11Cl2NOS B5861301 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)
2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of various protein kinases, including JAK2 and JAK3. This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, resulting in a disruption of various cellular processes.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Inhibition of protein kinase activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to inhibit the activity of various protein kinases, including JAK2 and JAK3. This inhibition leads to a disruption of various cellular processes.
2. Antifungal activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
3. Anti-inflammatory activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide in lab experiments is its potent and selective inhibition of protein kinases such as JAK2 and JAK3. This makes it a valuable tool for studying the role of these kinases in various cellular processes. Additionally, this compound has been found to have potent antifungal and anti-inflammatory activity, making it a promising candidate for the development of new drugs.
However, one of the limitations of using 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on various cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide. Some of the most promising directions include:
1. Development of new antifungal drugs: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species. Further research is needed to determine its efficacy and safety as a potential antifungal drug.
2. Development of new anti-inflammatory drugs: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Further research is needed to determine its efficacy and safety as a potential anti-inflammatory drug.
3. Study of JAK2 and JAK3 signaling pathways: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to selectively inhibit the activity of JAK2 and JAK3. Further research is needed to determine the role of these kinases in various cellular processes and their potential as therapeutic targets.
In conclusion, 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is a valuable tool for scientific research due to its potent and selective inhibition of protein kinases, antifungal and anti-inflammatory activity. However, further research is needed to determine its efficacy and safety as a potential drug candidate in various fields.
合成法
The synthesis of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiomethoxide in the presence of N-methylacetamide. This reaction results in the formation of the desired product, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of this compound include its use as a:
1. Protein kinase inhibitor: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to inhibit the activity of various protein kinases, including JAK2 and JAK3. This makes it a valuable tool for studying the role of these kinases in various cellular processes.
2. Antifungal agent: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This makes it a promising candidate for the development of new antifungal drugs.
3. Anti-inflammatory agent: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-13-10(14)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYXIPGZIUIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)




![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)